5-(chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Overview
Description
5-(Chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a heterocyclic compound with a unique structure that includes a pyrroloquinoline core. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves the cyclization of substituted quinolines. One common method is the intramolecular Friedel–Crafts alkylation of haloacetyl derivatives of quinoline . The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or primary amines (R-NH2) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.
Scientific Research Applications
5-(Chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as an anticoagulant by inhibiting blood coagulation factors.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with specific molecular targets. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The compound binds to these factors, preventing them from participating in the coagulation cascade, thereby reducing blood clot formation.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: This compound shares a similar core structure but with different substituents, leading to variations in biological activity.
1-(Het)arylmethylidene-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones: These derivatives have different substituents at the 1-position, affecting their physiological actions.
Uniqueness
5-(Chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is unique due to its specific chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
10-(chloromethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-7-10-6-9-3-1-2-8-4-5-14(11(8)9)12(10)15/h1-3,6H,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNIUVFFXBMMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175043 | |
Record name | 5-(Chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885954-18-7 | |
Record name | 5-(Chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885954-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Chloromethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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